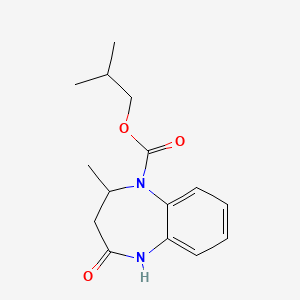![molecular formula C19H16ClN3O3 B11305940 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11305940.png)
2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a chlorophenyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Phenoxy Linkage: The phenoxy linkage is formed by reacting the oxadiazole derivative with a phenol under basic conditions.
Introduction of the Acetamide Moiety: The final step involves the acylation of the phenoxy compound with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The phenoxy and chlorophenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or dechlorinated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. Researchers may study its effects on different biological pathways to identify therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific application and are typically identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares a phenyl group with a halogen substituent, similar to the chlorophenyl group in our compound.
Ethyl acetoacetate: This compound features a keto-enol tautomerism, which is a common feature in many organic compounds.
Uniqueness
The uniqueness of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide lies in its combination of an oxadiazole ring, a chlorophenyl group, and an acetamide moiety This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds
属性
分子式 |
C19H16ClN3O3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
2-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-10-21-17(24)12-25-16-5-3-4-14(11-16)18-22-19(26-23-18)13-6-8-15(20)9-7-13/h2-9,11H,1,10,12H2,(H,21,24) |
InChI 键 |
YJCNQCXKQNPSSP-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B11305860.png)
![N-{2-[3-({1-[(3,5-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11305862.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11305872.png)
![7-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11305878.png)

![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11305886.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11305889.png)
![2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11305891.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11305916.png)
![5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11305920.png)
![N-(4-methoxyphenyl)-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11305923.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305930.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11305937.png)
![4,7-Bis(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11305938.png)
